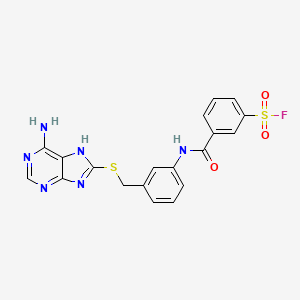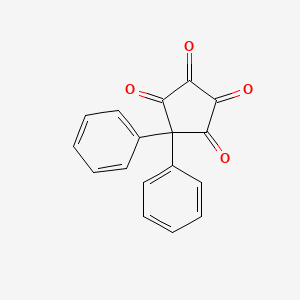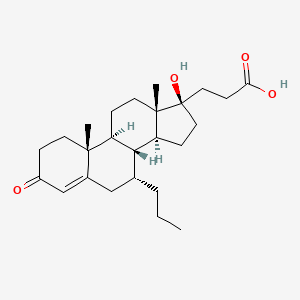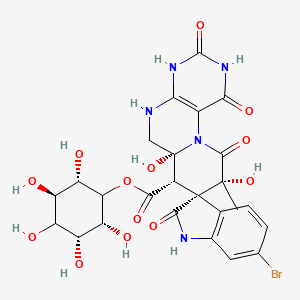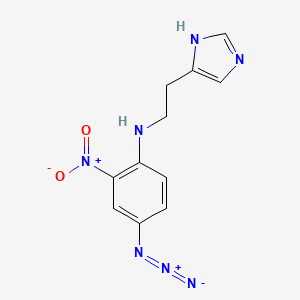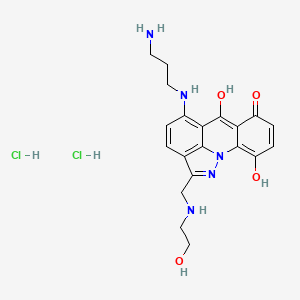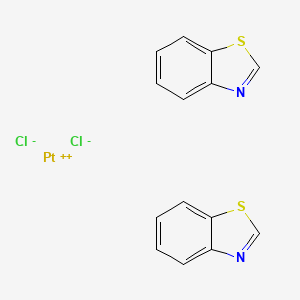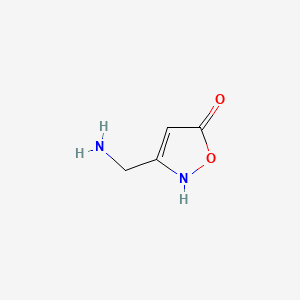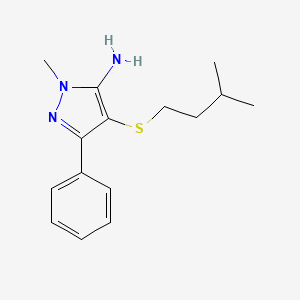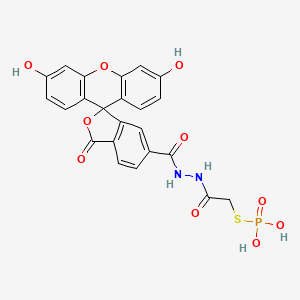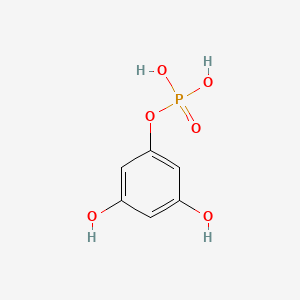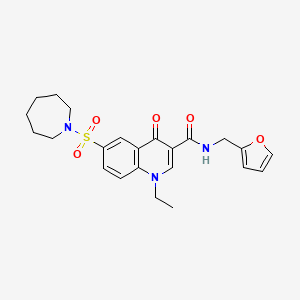
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antiviral Agents
6-(1-Azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide compounds show potential as antiviral agents. Specifically, they may be effective in treating herpes virus infections such as HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, or human herpes viruses 7 and 8 (Habernickel, 2002).
Cytotoxic Activity
This compound class exhibits cytotoxic activity. Derivatives of this compound have been tested for inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrate potent cytotoxicity, with IC50 values less than 10 nM (Deady et al., 2003).
Diuretic Activity
Modified methods for the preparation of these compounds have been correlated with diuretic activity. Comparative analyses suggest that some synthesized compounds possess significant diuretic effects (Ukrainets et al., 2011).
Antimicrobial Properties
These quinolinecarboxamide derivatives have shown promising results in antimicrobial activities. Evaluations include antibacterial and antifungal activities against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Cardiovascular Activity
Certain derivatives have been synthesized and observed for activity on calcium channel antagonists. This suggests potential application in cardiovascular disease treatment (Gupta & Misra, 2008).
Antitubercular Activity
An improved method for the preparation of certain derivatives of this compound has shown significant antitubercular activities. This positions them as potential candidates for tuberculosis treatment (Ukrainets et al., 2008).
Inhibition of ATM Kinase
Research has shown that 3-quinoline carboxamides can be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates their potential in addressing diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Photovoltaic Properties
Some derivatives have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Eigenschaften
Produktname |
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C23H27N3O5S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
6-(azepan-1-ylsulfonyl)-1-ethyl-N-(furan-2-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-2-25-16-20(23(28)24-15-17-8-7-13-31-17)22(27)19-14-18(9-10-21(19)25)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-14,16H,2-6,11-12,15H2,1H3,(H,24,28) |
InChI-Schlüssel |
JIGPFXZXYSFAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
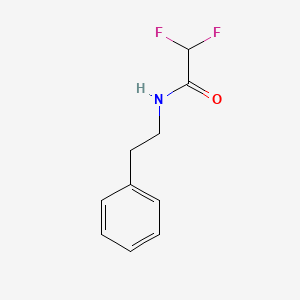
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
